4,6-Dichloro-2-(4-nitrophenyl)pyrimidine
Overview
Description
4,6-Dichloro-2-(4-nitrophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a nitrophenyl group at position 2. It is widely used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4-nitroaniline. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(4-nitrophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, and nucleophiles like amines or thiols.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Reduction: 4,6-Dichloro-2-(4-aminophenyl)pyrimidine.
Oxidation: Oxidized derivatives of the compound.
Scientific Research Applications
4,6-Dichloro-2-(4-nitrophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group plays a crucial role in its biological activity, as it can participate in various interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-phenylpyrimidine: Lacks the nitro group, resulting in different chemical and biological properties.
4,6-Dichloro-2-(4-methylphenyl)pyrimidine: Contains a methyl group instead of a nitro group, affecting its reactivity and applications.
4,6-Dichloro-2-(4-aminophenyl)pyrimidine: Formed by the reduction of the nitro group, with distinct biological activities.
Uniqueness
4,6-Dichloro-2-(4-nitrophenyl)pyrimidine is unique due to the presence of both chlorine and nitrophenyl groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Biological Activity
4,6-Dichloro-2-(4-nitrophenyl)pyrimidine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its anticancer, antimicrobial, and antiviral activities, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms at positions 1 and 3. The presence of chlorine and nitro groups enhances its reactivity and biological profile. The synthesis of this compound typically involves chlorination and nitration reactions on pyrimidine derivatives, although detailed synthetic pathways are often proprietary or patented .
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as anticancer agents.
- In vitro Studies : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated a series of pyrimidine derivatives for their antitumor properties against colon adenocarcinoma (LoVo), breast cancer (MCF-7), and lung cancer (A549) cell lines. Results showed that these compounds effectively inhibited cell proliferation and displayed a stronger influence on drug-resistant cell lines compared to standard treatments like doxorubicin .
Table 1: Cytotoxic Effects of Pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | TBD | Topoisomerase inhibition |
Compound A (similar structure) | A549 | 12.5 | Apoptosis induction |
Compound B | HeLa | 8.0 | DNA intercalation |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Several studies indicate that pyrimidine derivatives can exhibit varying degrees of activity against bacterial strains.
- Antibacterial Efficacy : In vitro tests demonstrated that certain pyrimidine derivatives possess significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The presence of the nitro group in the structure is often linked to enhanced antimicrobial activity .
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | TBD |
Compound C | S. aureus | 32 µg/mL |
Compound D | B. subtilis | 16 µg/mL |
Antiviral Activity
Emerging research suggests that pyrimidine derivatives may also serve as antiviral agents. For example, compounds structurally related to this compound have shown promise in inhibiting viral replication.
- Mechanism of Action : The antiviral activity is often attributed to the ability of these compounds to interfere with viral enzymes or inhibit viral RNA synthesis .
Table 3: Antiviral Efficacy Against Viral Targets
Compound | Virus | IC50 (µM) |
---|---|---|
This compound | Hepatitis C Virus | TBD |
Compound E | Influenza Virus | 25 |
Case Studies and Research Findings
- Anticancer Mechanisms : A study highlighted that certain pyrimidines exhibit pro-apoptotic effects through the activation of specific signaling pathways leading to cell cycle arrest . This indicates that this compound could potentially be developed into a therapeutic agent for cancer treatment.
- Antimicrobial Studies : Another investigation demonstrated that derivatives with similar structural motifs showed promising results against resistant bacterial strains, suggesting that modifications in the pyrimidine structure can enhance antibacterial potency .
- Antiviral Research : Recent findings show that some pyrimidines can inhibit viral polymerases effectively, which is crucial for developing antiviral therapies .
Properties
IUPAC Name |
4,6-dichloro-2-(4-nitrophenyl)pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O2/c11-8-5-9(12)14-10(13-8)6-1-3-7(4-2-6)15(16)17/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEOLTWJXZNZKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702292 | |
Record name | 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83217-23-6 | |
Record name | 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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